molecular formula C12H15BrF2O B8001951 1-Bromo-3,5-difluoro-2-n-hexyloxybenzene

1-Bromo-3,5-difluoro-2-n-hexyloxybenzene

Cat. No.: B8001951
M. Wt: 293.15 g/mol
InChI Key: WEENVOTWYPERSK-UHFFFAOYSA-N
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Description

1-Bromo-3,5-difluoro-2-n-hexyloxybenzene is an organic compound with the molecular formula C12H15BrF2O It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a hexyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3,5-difluoro-2-n-hexyloxybenzene typically involves the following steps:

    Fluorination: The substitution of hydrogen atoms with fluorine atoms.

    Hexyloxy Substitution:

A common method for synthesizing this compound is through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,5-difluoro-2-n-hexyloxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

1-Bromo-3,5-difluoro-2-n-hexyloxybenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which 1-Bromo-3,5-difluoro-2-n-hexyloxybenzene exerts its effects depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations to form desired products. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity and produce a biological response.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3,5-difluorobenzene: A simpler derivative without the hexyloxy group.

    1-Bromo-2,4-difluoro-5-n-hexyloxybenzene: A positional isomer with different substitution patterns.

    1-Bromo-3,5-difluoro-4-n-hexyloxybenzene: Another positional isomer with the hexyloxy group at a different position.

Uniqueness

1-Bromo-3,5-difluoro-2-n-hexyloxybenzene is unique due to the presence of both fluorine and hexyloxy substituents on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-3,5-difluoro-2-hexoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrF2O/c1-2-3-4-5-6-16-12-10(13)7-9(14)8-11(12)15/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEENVOTWYPERSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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